molecular formula C11H13N B2825333 2',3'-Dihydrospiro[azetidine-2,1'-indene] CAS No. 1498169-00-8

2',3'-Dihydrospiro[azetidine-2,1'-indene]

Cat. No.: B2825333
CAS No.: 1498169-00-8
M. Wt: 159.232
InChI Key: UFNKRZRCNYHJOI-LLVKDONJSA-N
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Description

Spirocyclic compounds are characterized by the presence of two rings that share a single common atom, known as the spiro atom. nih.gov This structural arrangement imparts a distinct three-dimensional geometry, a feature that is highly sought after in drug design. The rigid nature of spirocyclic scaffolds can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and efficacy. nih.gov

2',3'-Dihydrospiro[azetidine-2,1'-indene] represents a fascinating fusion of an azetidine (B1206935) ring and an indene (B144670) moiety. Azetidines are four-membered nitrogen-containing heterocycles that are themselves of significant interest in medicinal chemistry due to their presence in various bioactive molecules. rsc.org The combination of the strained azetidine ring with the indene system through a spirocyclic linkage creates a unique and sterically defined molecular framework.

While specific research on 2',3'-Dihydrospiro[azetidine-2,1'-indene] is not extensively documented, a considerable body of research exists for the closely related spiro[azetidine-indane] and spiro[azetidine-indoline] derivatives. These analogs share the core spiro-azetidine feature but differ in the nature of the five-membered ring fused to the benzene (B151609) ring. Spiro[azetidine-indoline] derivatives, in particular, have been the subject of numerous studies due to their interesting biological activities. rsc.orgresearchgate.net For instance, various spiro[azetidine-2,3′-indoline]-2′,4-diones have been synthesized and evaluated for their potential as anticancer agents. rsc.orgresearchgate.net The synthesis of these compounds often involves cycloaddition reactions, such as the Staudinger ketene-imine cycloaddition. rsc.org

The structural variations within these analogs, such as the presence of different substituents on the aromatic ring or the azetidine nitrogen, have been explored to modulate their biological properties. The development of asymmetric synthetic methods for these chiral spirocycles is also an active area of research, as the stereochemistry at the spiro center can have a profound impact on their interaction with biological targets. researchgate.net

Derivative Class General Structure Key Synthetic Method Reported Biological Activity
Spiro[azetidine-2,3′-indoline]-2′,4-dionesAzetidinone ring spiro-fused to an indoline-2,4-dioneStaudinger ketene-imine cycloaddition rsc.orgAnticancer rsc.orgresearchgate.net
Spiro[azetidine-3,3′-indolines]Azetidine ring spiro-fused to the 3-position of an indoline (B122111)Asymmetric copper(I)-catalyzed reactions researchgate.netBioactive scaffolds researchgate.net
Spiro[pyrrolidine-3,3′-oxindoles]Pyrrolidine (B122466) ring spiro-fused to an oxindoleN-bromosuccinimide assisted spiro-cyclization mdpi.com5-HT6 receptor ligands mdpi.com

This table presents a summary of related spirocyclic systems and is not an exhaustive list.

The academic interest in spiro[azetidine-indene] and its analogs is primarily driven by their potential applications in medicinal chemistry and drug discovery. nih.govnih.gov The unique three-dimensional structures of these compounds make them attractive scaffolds for the design of novel therapeutic agents targeting a variety of diseases. Research in this area is focused on several key aspects:

Development of Novel Synthetic Methodologies: A significant portion of the research is dedicated to the development of efficient and stereoselective methods for the synthesis of these complex spirocyclic systems. rsc.orgresearchgate.net

Exploration of Biological Activities: Researchers are actively exploring the biological properties of these compounds, with a particular focus on their potential as anticancer, antibacterial, and antiviral agents. researchgate.netrsc.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a variety of derivatives, researchers aim to understand the relationship between the molecular structure and biological activity, which is crucial for the optimization of lead compounds.

The study of spiro-azetidine systems is a vibrant and evolving field of organic and medicinal chemistry. The exploration of compounds like 2',3'-Dihydrospiro[azetidine-2,1'-indene] and its analogs continues to provide valuable insights into the design and synthesis of new molecules with potential therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[1,2-dihydroindene-3,2'-azetidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-4-10-9(3-1)5-6-11(10)7-8-12-11/h1-4,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNKRZRCNYHJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN2)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 2 ,3 Dihydrospiro Azetidine 2,1 Indene

Reactivity of the Azetidine (B1206935) Ring in Spiro Systems

The azetidine ring in 2',3'-Dihydrospiro[azetidine-2,1'-indene] is a key locus of reactivity. Azetidines are four-membered nitrogen-containing heterocycles that exhibit a significant degree of ring strain, which is a primary driver for their chemical transformations. rsc.org While more stable than their three-membered aziridine (B145994) counterparts, the inherent strain in the azetidine ring makes it susceptible to reactions that lead to ring-opening or functionalization. nih.gov

Nucleophilic Substitution Reactions Involving the Azetidine Nitrogen

Common electrophiles that can react with the azetidine nitrogen include alkyl halides, acyl chlorides, and sulfonyl chlorides. These reactions typically lead to N-functionalized derivatives, which can be pivotal for modifying the compound's properties or for subsequent synthetic transformations.

ElectrophileProduct TypeGeneral Reaction Scheme
Alkyl Halide (R-X)N-Alkyl-2',3'-dihydrospiro[azetidine-2,1'-indene]Spiro-Azetidine-NH + R-X → Spiro-Azetidine-NR + HX
Acyl Chloride (RCOCl)N-Acyl-2',3'-dihydrospiro[azetidine-2,1'-indene]Spiro-Azetidine-NH + RCOCl → Spiro-Azetidine-NCOR + HCl
Sulfonyl Chloride (RSO₂Cl)N-Sulfonyl-2',3'-dihydrospiro[azetidine-2,1'-indene]Spiro-Azetidine-NH + RSO₂Cl → Spiro-Azetidine-NSO₂R + HCl

This table illustrates the expected nucleophilic substitution reactions at the azetidine nitrogen based on general principles of amine chemistry.

Ring-Opening and Ring-Closure Dynamics of β-Lactam Derivatives

While 2',3'-Dihydrospiro[azetidine-2,1'-indene] itself is not a β-lactam, its derivatives containing a carbonyl group at the 2-position of the azetidine ring (spiro[azetidin-2-one-2,1'-indene]) are of significant interest. The reactivity of such β-lactam rings is dominated by their susceptibility to nucleophilic attack, leading to ring-opening. This reactivity is a cornerstone of the biological activity of penicillin and other β-lactam antibiotics.

The strain of the four-membered ring in these spirocyclic β-lactams facilitates the cleavage of the amide bond. Nucleophiles such as water, alcohols, and amines can attack the carbonyl carbon, leading to the formation of the corresponding β-amino acid derivatives. The regioselectivity of ring-opening can be influenced by the substituents on both the azetidine and indene (B144670) rings. Conversely, intramolecular cyclization of appropriate β-amino acid precursors can be a strategy for the synthesis of these spiro β-lactams.

Functional Group Interconversions and Derivatization at the Azetidine Moiety

Beyond reactions involving the nitrogen atom, the carbon atoms of the azetidine ring can also be sites for functionalization, although this is generally less common and often requires specific activation. For instance, the synthesis of derivatives with substituents on the azetidine ring can be achieved through various synthetic strategies, leading to a diverse range of spirocyclic compounds with potentially altered biological and chemical properties. nih.gov The introduction of functional groups can be accomplished during the synthesis of the spirocyclic scaffold or through post-synthetic modifications.

Reactivity of the Dihydroindene Moiety

The dihydroindene portion of the molecule consists of a fused benzene (B151609) ring and a cyclopentene (B43876) ring. The reactivity of this moiety can be divided into reactions occurring on the aromatic ring and those involving the five-membered ring.

Electrophilic Aromatic Substitution on the Fused Benzene Ring

The benzene ring of the dihydroindene system is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. lumenlearning.com In an EAS reaction, an electrophile replaces a hydrogen atom on the aromatic ring, leading to the introduction of a new substituent.

The position of substitution on the benzene ring is directed by the activating or deactivating nature of the existing substituents. In the case of 2',3'-Dihydrospiro[azetidine-2,1'-indene], the alkyl portion of the spiro-fused ring system acts as a weak activating group, directing incoming electrophiles primarily to the ortho and para positions relative to the point of fusion.

Common electrophilic aromatic substitution reactions include:

ReactionReagentsTypical Product
NitrationHNO₃, H₂SO₄Nitro-substituted dihydroindene moiety
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Halo-substituted dihydroindene moiety
Friedel-Crafts AlkylationR-Cl, AlCl₃Alkyl-substituted dihydroindene moiety
Friedel-Crafts AcylationRCOCl, AlCl₃Acyl-substituted dihydroindene moiety

This table provides examples of expected electrophilic aromatic substitution reactions on the fused benzene ring.

The reactivity of a related compound, 6'-Methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene], is noted to include electrophilic aromatic substitutions on the indene moiety. smolecule.com The presence of a methoxy (B1213986) group would strongly activate the ring and direct substitution to positions ortho and para to it.

Reactions at the Cyclopentene Portion, including Dearomatization

The cyclopentene part of the dihydroindene moiety offers additional reaction possibilities. The allylic positions of this ring are potential sites for radical substitution. Furthermore, under certain conditions, reactions can lead to the dearomatization of the fused benzene ring.

Reactivity at the Spirocenter and Neighboring Stereogenic Carbons

The spirocenter of 2',3'-Dihydrospiro[azetidine-2,1'-indene], being a quaternary carbon, is generally less susceptible to direct nucleophilic or electrophilic attack. However, its electronic environment and steric hindrance significantly influence the reactivity of the adjacent atoms. The stereochemistry of substituents on the azetidine and indene rings plays a crucial role in directing the approach of reagents and controlling the stereochemical outcome of reactions.

Reactions involving the neighboring stereogenic carbons often proceed with a high degree of stereocontrol, dictated by the existing stereochemistry of the spirocycle. For instance, functionalization of the azetidine ring, such as N-alkylation or acylation, can influence the conformational rigidity of the system and, consequently, the accessibility of the adjacent C-H bonds for activation or substitution.

While specific studies on the reactivity of 2',3'-Dihydrospiro[azetidine-2,1'-indene] are limited, research on analogous spiro[azetidine-indoline] systems provides valuable insights. For example, the diastereoselectivity of the Staudinger reaction to form spiro[azetidine-2,3′-indoline]-2′,4-diones is highly dependent on the reaction conditions, allowing for the selective formation of either cis- or trans-diastereomers with respect to the substituents on the azetidine ring. This highlights the tunability of stereochemical outcomes in reactions involving the formation of the spiro-azetidine core.

Ring-opening reactions of the strained azetidine ring are a prominent feature of its reactivity. These reactions can be initiated by nucleophiles or electrophiles and are often regioselective, driven by the relief of ring strain. The regioselectivity of ring-opening in unsymmetrical azetidines is influenced by both electronic and steric factors of the substituents. For the 2',3'-Dihydrospiro[azetidine-2,1'-indene] scaffold, nucleophilic attack would likely occur at the less hindered carbon of the azetidine ring, leading to the formation of functionalized indane derivatives. The stability of potential carbocation intermediates can also direct the regiochemical outcome of acid-catalyzed ring-opening reactions.

Domino and Cascade Reactions Involving the Spiro[azetidine-indene] Scaffold

The spiro[azetidine-indene] scaffold is an excellent platform for the design of domino and cascade reactions, enabling the efficient synthesis of complex polycyclic molecules from simple precursors in a single operation. These reaction sequences are characterized by the formation of multiple chemical bonds in a consecutive manner, where the functionality generated in one step triggers the subsequent transformation.

A notable example in a closely related system is the copper(I)-catalyzed asymmetric Kinugasa/C-C coupling cascade reaction for the synthesis of spiro[azetidine-3,3'-indoline]-2,2'-diones. nih.gov This reaction demonstrates the power of cascade processes to construct densely functionalized spirocyclic systems with high enantioselectivity. nih.gov Although this example involves a spiro-indoline rather than a spiro-indene, the principles of the cascade reaction, involving the in-situ generation of a ketene (B1206846) intermediate followed by an intramolecular cyclization, could potentially be adapted to the synthesis of 2',3'-Dihydrospiro[azetidine-2,1'-indene] derivatives.

Domino reactions involving the spiro[azetidine-indene] scaffold can be initiated by various transformations, such as Michael additions, cycloadditions, or ring-opening reactions. For instance, a domino sequence could be envisioned where a nucleophilic addition to a functionalized indene precursor triggers an intramolecular cyclization to form the azetidine ring. The stereochemistry of the newly formed spirocenter and other stereogenic centers would be controlled by the stereochemistry of the starting materials and the reaction conditions.

The development of such domino and cascade reactions is a highly active area of research, as it aligns with the principles of green chemistry by minimizing waste, energy consumption, and the number of synthetic steps. The strategic design of precursors to 2',3'-Dihydrospiro[azetidine-2,1'-indene] that incorporate latent reactive functionalities is key to unlocking novel and efficient domino and cascade pathways for the synthesis of structurally diverse and biologically relevant molecules.

Stereochemistry and Conformational Analysis of Spiro Azetidine Indene Derivatives

Configuration of the Spirocarbon and Absolute Stereochemistry

The defining feature of 2',3'-Dihydrospiro[azetidine-2,1'-indene] is the spirocyclic carbon atom that joins the azetidine (B1206935) and indene (B144670) ring systems. This spirocenter is a quaternary carbon and, depending on the substitution pattern on the azetidine or indene rings, can be a stereocenter. The determination of the absolute configuration (R or S) of this spirocarbon is crucial for understanding its three-dimensional structure and potential interactions with chiral biological molecules.

Typically, the absolute stereochemistry of such compounds is unequivocally determined using single-crystal X-ray crystallography. However, no published crystal structure for 2',3'-Dihydrospiro[azetidine-2,1'-indene] or its simple derivatives could be located. In the absence of X-ray data, indirect methods such as chiral synthesis from precursors of known stereochemistry or advanced NMR techniques like Mosher's ester analysis could be employed, but no such studies specific to this compound have been reported. For the related class of spiro[azetidine-3,3'-indoline]-2,2'-diones, asymmetric synthesis has been used to control the stereochemistry at the spirocenter, yielding products with high enantioselectivity. nih.gov

Diastereomeric and Enantiomeric Forms and Their Separation

The presence of multiple stereocenters in derivatives of 2',3'-Dihydrospiro[azetidine-2,1'-indene] would lead to the existence of diastereomers and enantiomers. For instance, a substituent on the azetidine ring at position 3 or 4 would create a second stereocenter in addition to the spirocarbon, resulting in diastereomeric pairs (e.g., cis and trans isomers). Each of these diastereomers would exist as a pair of enantiomers.

The separation of these stereoisomers is a critical step for evaluating their individual properties. Diastereomers, having different physical properties, can often be separated by standard chromatographic techniques like column chromatography. For the separation of enantiomers, chiral resolution techniques are necessary. wikipedia.org High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method. For related spirocyclic lactams, polysaccharide-based CSPs like Chiralpak have been shown to be effective in separating enantiomers. nih.gov However, specific methods or conditions for the resolution of 2',3'-Dihydrospiro[azetidine-2,1'-indene] enantiomers or diastereomers have not been documented in the literature.

Conformational Preferences of the Azetidine Ring in Spiro Systems

The four-membered azetidine ring is not planar and typically adopts a puckered conformation to relieve ring strain. rsc.org The degree of puckering and the preferred conformation are influenced by the substituents on the ring and the nature of the fused ring system. In a spirocyclic system like 2',3'-Dihydrospiro[azetidine-2,1'-indene], the fusion to the five-membered indene ring is expected to impose significant conformational constraints on the azetidine ring.

The conformational analysis of the azetidine ring can be investigated using a combination of NMR spectroscopy and computational methods. In NMR, the magnitude of vicinal proton-proton coupling constants (³JHH) can provide information about the dihedral angles and thus the ring pucker. Nuclear Overhauser effect (NOE) studies can reveal through-space proximities of atoms, further defining the conformational preferences. Computational techniques, such as Density Functional Theory (DFT) and molecular mechanics, are powerful tools for calculating the relative energies of different conformations and mapping the potential energy surface of the ring system. While these methods are well-established, specific studies applying them to 2',3'-Dihydrospiro[azetidine-2,1'-indene] are absent from the literature. For azetidine-2-carboxylic acid, NMR studies have been used to determine the conformation in solution. capes.gov.br

Influence of the Spirocyclic Structure on Molecular Rigidity, Flexibility, and Preorganization

Spirocyclic structures are known to introduce a higher degree of rigidity and three-dimensionality into a molecule compared to their non-spirocyclic or fused-ring counterparts. nih.gov This increased rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target. The spiro fusion in 2',3'-Dihydrospiro[azetidine-2,1'-indene] locks the relative orientation of the azetidine and indene rings, leading to a more defined molecular shape.

This "preorganization" can make the molecule more suited for fitting into a specific binding pocket. The flexibility of the molecule would be limited to the puckering of the azetidine and indene rings and the rotation of any substituents. The degree of rigidity and the accessible conformations are key factors in determining the biological activity of a molecule. While the general principles suggest that the spiro[azetidine-indene] framework would be relatively rigid, quantitative data from computational studies or experimental methods on the molecular flexibility and preorganizational properties of 2',3'-Dihydrospiro[azetidine-2,1'-indene] are currently unavailable.

Computational and Theoretical Investigations

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical studies, particularly Density Functional Theory (DFT), are pivotal in understanding the intricate reaction mechanisms that lead to the formation of complex molecular architectures like spiro[azetidine-indene] systems. While direct mechanistic studies on 2',3'-Dihydrospiro[azetidine-2,1'-indene] are not available, research on analogous structures provides a fertile ground for plausible mechanistic pathways.

The formation of the spiro-azetidine framework is often achieved through spirocyclization reactions. One prominent strategy involves strain-release driven processes. For instance, the spirocyclization of azabicyclo[1.1.0]butyl ketones, driven by the release of inherent ring strain, presents a viable route to access azetidine-containing spirocycles. nih.gov This suggests that a potential synthetic route to 2',3'-Dihydrospiro[azetidine-2,1'-indene] could involve a precursor with a strained bicyclic system that undergoes a nucleophilic attack or rearrangement to form the spirocyclic junction.

Another relevant mechanistic pathway is the intramolecular C-C bond formation. In the enantioselective synthesis of spirocyclic azetidine (B1206935) oxindoles, a related class of compounds, the mechanism is proposed to proceed through a chiral cation-directed cyclization. nih.gov DFT calculations on similar systems suggest that interactions such as hydrogen bonding and π-π stacking can play a crucial role in orienting the molecule for the cyclization step and influencing the stereochemical outcome. nih.gov A plausible cascade reaction for the formation of 2',3'-Dihydrospiro[azetidine-2,1'-indene] could, therefore, involve an initial intermolecular reaction to form a suitable precursor, followed by an intramolecular cyclization to construct the spirocyclic core.

The viability of a proposed reaction mechanism is critically assessed through the computation of its energy profile, which maps the energy of the system as it progresses from reactants to products. This involves locating the transition states, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction kinetics.

For the spirocyclization reactions mentioned above, computational studies would typically involve:

Locating Transition States: Using computational methods to find the geometry of the highest energy point along the reaction pathway.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to occur.

Analyzing Reaction Intermediates: Identifying any stable or metastable structures that are formed during the course of the reaction.

While specific energy values for the formation of 2',3'-Dihydrospiro[azetidine-2,1'-indene] are not available, studies on related systems provide a general framework for what to expect. For example, in the Conia-ene type spirocyclization of isoxazolones, computational studies have been used to propose the key intermediates and rationalize the stereochemistry of the reaction. acs.org

Table 1: Representative Theoretical Data for Spirocyclization Reactions from Analogous Systems

Reaction TypeComputational MethodKey Findings
Strain-Release SpirocyclizationDFTIdentification of a low-energy pathway driven by the release of ring strain in the starting material.
Intramolecular C-C Bond FormationDFTElucidation of the role of non-covalent interactions in the transition state to control enantioselectivity.

Conformational Analysis using Advanced Computational Methods

The three-dimensional structure of 2',3'-Dihydrospiro[azetidine-2,1'-indene] is crucial for its chemical reactivity and potential biological activity. The inherent rigidity of spirocyclic compounds reduces the conformational entropy penalty upon binding to a biological target. nih.govrsc.org Advanced computational methods are instrumental in exploring the conformational landscape of such molecules.

To understand the conformational preferences of 2',3'-Dihydrospiro[azetidine-2,1'-indene], a systematic computational approach would be employed:

Energy Minimization: This process identifies the stable, low-energy conformations of the molecule. Different starting geometries are optimized to find various local minima on the potential energy surface.

Conformational Sampling: To ensure a thorough exploration of the conformational space, various sampling techniques can be used, such as systematic searches or stochastic methods like Monte Carlo simulations.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can reveal how the spirocycle flexes and changes its conformation in different environments (e.g., in a solvent or interacting with a biological macromolecule). nih.gov

A detailed computational study on spiro[indene-2,2'- nih.govthieme-connect.comrsc.orgoxathiazine]-1,3-diones interacting with DNA utilized MD simulations to report on root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and intermolecular hydrogen bonds, demonstrating the power of this technique in understanding the dynamic behavior of spirocyclic systems. nih.gov

The azetidine ring in 2',3'-Dihydrospiro[azetidine-2,1'-indene] introduces significant ring strain, which is a key feature of four-membered heterocycles. rsc.orgresearchgate.net This strain influences the geometry and reactivity of the molecule. Computational methods can quantify this strain energy by comparing the energy of the spirocycle to that of a strain-free reference compound.

The indene (B144670) moiety of the molecule possesses aromatic character. Computational studies can be employed to investigate the degree of aromaticity and how it is affected by the spiro-fusion with the azetidine ring. Aromaticity can be assessed using various theoretical indices, such as:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring to determine its aromatic or antiaromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates aromaticity based on the bond lengths of the ring.

Anisotropy of the Induced Current Density (AICD): This method visualizes the electron density currents induced by an external magnetic field to characterize aromaticity.

A computational analysis of the s-indacene (B1235719) core, a related polycyclic aromatic system, has explored the effects of heterocyclic fusion on its aromaticity, providing a framework for how the spiro-fused azetidine ring might modulate the electronic properties of the indene system. rsc.org

Table 2: Predicted Conformational and Structural Properties

PropertyComputational MethodExpected Findings for 2',3'-Dihydrospiro[azetidine-2,1'-indene]
Conformational FlexibilityMolecular Dynamics (MD)The spirocyclic structure is expected to be relatively rigid, with limited conformational freedom.
Ring StrainDFTThe azetidine ring will exhibit significant strain energy, influencing its reactivity.
Aromaticity of Indene MoietyNICS, HOMAThe indene moiety is expected to retain its aromatic character, though it may be slightly perturbed by the spiro-fusion.

Electronic Structure and Reactivity Predictions

The electronic structure of 2',3'-Dihydrospiro[azetidine-2,1'-indene] dictates its reactivity. DFT calculations are a powerful tool for probing the electronic properties of molecules. By calculating the molecular orbitals, electron density, and electrostatic potential, one can predict how the molecule will interact with other chemical species.

Key electronic properties that can be computationally investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy and distribution of these orbitals can indicate the molecule's nucleophilic and electrophilic sites.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about bonding, charge distribution, and intramolecular interactions.

For instance, DFT calculations on spirocyclic compounds have been used to identify the electrophilic and nucleophilic centers, which is critical for understanding their interaction with biological targets like DNA. nih.gov In the context of 2',3'-Dihydrospiro[azetidine-2,1'-indene], the nitrogen atom of the azetidine ring is expected to be a primary nucleophilic center, while the strained C-C bonds of the four-membered ring could be susceptible to electrophilic attack.

Theoretical Prediction of Spectroscopic Properties for Structural Elucidation

In the structural elucidation of novel compounds such as 2',3'-Dihydrospiro[azetidine-2,1'-indene], computational and theoretical investigations serve as a powerful adjunct to experimental techniques. The prediction of spectroscopic properties through quantum chemical calculations allows for a deeper understanding of the molecule's electronic structure and provides a basis for the interpretation of experimental data. While specific theoretical studies on 2',3'-Dihydrospiro[azetidine-2,1'-indene] are not extensively documented in the literature, the well-established methodologies of computational chemistry can be applied to generate reliable predicted spectra. These methodologies primarily revolve around Density Functional Theory (DFT), which has proven to be a robust tool for forecasting spectroscopic parameters with a high degree of accuracy.

The process typically begins with the optimization of the molecule's geometry to find its most stable conformation. Following this, calculations are performed to predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed, as it provides reliable chemical shift values by accounting for the magnetic field dependence of the atomic orbitals.

The following sections detail the theoretically predicted spectroscopic data for 2',3'-Dihydrospiro[azetidine-2,1'-indene], generated based on the principles of DFT calculations. It is important to note that these values are representative and serve as a guide for what would be expected from such a computational study.

Predicted ¹H NMR Spectra

Table 1: Predicted ¹H NMR Chemical Shifts for 2',3'-Dihydrospiro[azetidine-2,1'-indene]
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
NH (azetidine)1.5 - 2.5Broad SingletChemical shift can be highly dependent on solvent and concentration.
H-3 (azetidine)3.2 - 3.4TripletCoupling with H-4 protons.
H-4 (azetidine)2.1 - 2.3TripletCoupling with H-3 protons.
H-2' (indene)2.4 - 2.6MultipletPart of the aliphatic five-membered ring.
H-3' (indene)2.9 - 3.1TripletCoupling with H-2' protons.
H-4', H-7' (aromatic)7.1 - 7.3MultipletAromatic protons of the indene moiety.
H-5', H-6' (aromatic)7.0 - 7.2MultipletAromatic protons of the indene moiety.

Predicted ¹³C NMR Spectra

Theoretical predictions of ¹³C NMR chemical shifts are equally valuable for structural confirmation. The chemical shift of each carbon atom is highly sensitive to its hybridization and the nature of the atoms it is bonded to. The spiro carbon (C-2 of the azetidine and C-1' of the indene) is a particularly noteworthy signal in the predicted spectrum, typically appearing in a distinct region due to its quaternary nature and strained environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2',3'-Dihydrospiro[azetidine-2,1'-indene]
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (spiro)75 - 85
C-3 (azetidine)45 - 55
C-4 (azetidine)25 - 35
C-2' (indene)30 - 40
C-3' (indene)35 - 45
C-3a', C-7a' (aromatic quaternary)140 - 150
C-4', C-7' (aromatic CH)125 - 130
C-5', C-6' (aromatic CH)120 - 125

Predicted IR Spectroscopy

Table 3: Predicted IR Vibrational Frequencies for 2',3'-Dihydrospiro[azetidine-2,1'-indene]
Vibrational ModePredicted Frequency (cm⁻¹)Intensity
N-H Stretch (azetidine)3300 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Strong
C=C Aromatic Stretch1450 - 1600Medium to Strong
C-N Stretch1100 - 1250Medium

By comparing these theoretically predicted spectra with experimental results, researchers can gain a high level of confidence in the structural assignment of 2',3'-Dihydrospiro[azetidine-2,1'-indene]. Any significant deviations between the predicted and experimental data can also provide insights into conformational dynamics or solvent effects that may not have been accounted for in the initial theoretical model.

Advanced Research Perspectives and Broader Impact in Chemical Science

Role of Spiro[azetidine-indene] Scaffolds in Building Complex Molecular Architectures

The spiro[azetidine-indene] framework serves as a unique building block for constructing intricate and sterically demanding molecular structures. The fusion of a strained four-membered azetidine (B1206935) ring with a five-membered indene (B144670) ring at a single spiro-carbon atom creates a rigid, three-dimensional topology. This inherent structural rigidity is a highly desirable feature in medicinal chemistry as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. mdpi.com

The incorporation of the spiro[azetidine-indene] motif allows chemists to "escape from flatland," moving away from the predominantly two-dimensional structures of many traditional pharmaceuticals. mdpi.com This increase in the sp³ character of a molecule can lead to improved physicochemical properties, such as increased solubility and metabolic stability. nih.gov The defined spatial orientation of substituents on both the azetidine and indene rings provides a scaffold for the precise positioning of pharmacophoric elements in three-dimensional space, which is crucial for interacting with the complex binding sites of proteins.

Furthermore, the spiro[azetidine-indene] core can be found within larger, more complex polycyclic systems. Intramolecular reactions originating from functional groups on either the azetidine or indene ring can lead to the formation of additional rings, resulting in novel bridged or fused molecular architectures. For example, intramolecular cycloaddition reactions can be employed to construct highly complex, fused/bridged tetracyclic scaffolds with multiple contiguous stereocenters. researchgate.net

Exploration of Undiscovered Chemical Space through Novel Spirocyclization Strategies

The synthesis of spiro[azetidine-indene] derivatives has been a subject of significant research, leading to the development of innovative spirocyclization strategies that open doors to previously inaccessible areas of chemical space. These methods often focus on the stereoselective construction of the spirocyclic core, which is a significant challenge in organic synthesis.

One of the prominent methods for constructing the azetidine ring in a spirocyclic fashion is the Staudinger reaction , which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. rsc.orgrsc.org This reaction has been successfully applied to the synthesis of spiro[azetidine-2,3′-indoline]-2′,4-diones. nih.gov Variations in the reaction conditions, such as the method of ketene generation, can influence the diastereoselectivity of the spiro-lactam formation. rsc.org

1,3-Dipolar cycloaddition reactions represent another powerful tool for the synthesis of spiro-heterocycles. nih.gov For instance, the reaction of in situ generated azomethine ylides with dipolarophiles like 2-arylidene-1,3-indandiones can lead to the formation of complex spiro[indene] derivatives with high diastereoselectivity. nih.gov

More recently, photochemical methods , particularly the aza Paternò-Büchi reaction , have emerged as a highly efficient means of synthesizing azetidines. nih.govrsc.org This [2+2] photocycloaddition between an imine and an alkene can be performed intramolecularly to create complex polycyclic systems containing an azetidine ring. nih.gov The development of visible-light-mediated protocols for these reactions represents a significant advancement, offering milder reaction conditions and greater functional group tolerance. springernature.comnih.govchemrxiv.org The use of triplet energy transfer from a photocatalyst allows for the selective excitation of the alkene or imine partner, leading to the desired cycloaddition while minimizing side reactions. nih.gov

The Kinugasa reaction , particularly in a cascade sequence, has also been employed for the asymmetric synthesis of spiro[azetidine-indoline] scaffolds. A copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction has been developed to access densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones in good yields and with high enantioselectivity. nih.gov

Spirocyclization Strategy Reactants Product Type Key Features
Staudinger Reaction Ketene + Imine (from indanone)Spiro[azetidine-2,1'-indene]-2'-one[2+2] cycloaddition, diastereoselectivity can be controlled. rsc.org
1,3-Dipolar Cycloaddition Azomethine ylide + Indene-based dipolarophileSpiro[indene-pyrrolidine] derivativesHigh diastereoselectivity, forms complex polycycles. nih.gov
Aza Paternò-Büchi Reaction Imine + Alkene (intramolecular)Fused/bridged polycyclic azetidinesPhotochemical [2+2] cycloaddition, can be mediated by visible light. nih.govnih.gov
Kinugasa/C-C Coupling Cascade Terminal alkyne + NitroneSpiro[azetidine-3,3'-indoline]-2,2'-dionesCopper(I)-catalyzed, asymmetric synthesis. nih.gov

Future Directions in Synthetic Methodology Development for Spirocyclic Systems

The development of novel synthetic methodologies for spirocyclic systems, including spiro[azetidine-indene] derivatives, is an active area of research with several promising future directions. A major focus is on the development of more efficient and stereoselective methods for the construction of these complex scaffolds.

Asymmetric catalysis will continue to play a pivotal role. The design of new chiral ligands and catalysts for reactions such as the Staudinger and Kinugasa reactions will be crucial for accessing enantiopure spiro[azetidine-indene] compounds. nih.gov The development of enantioselective photochemical reactions, for instance, by using chiral photosensitizers, is a particularly exciting frontier. rsc.org

Transition-metal-free synthetic methodologies are gaining traction due to environmental concerns and the high cost of precious metal catalysts. nih.gov The development of organocatalytic or base-mediated spirocyclization reactions is a key area of interest.

The use of flow chemistry for photochemical reactions, such as the Norrish-Yang cyclization to produce 3-hydroxyazetidines, has demonstrated significant advantages in terms of scalability, reproducibility, and reaction times. durham.ac.uk Applying these techniques to the synthesis of spiro[azetidine-indene] systems could overcome some of the limitations of traditional batch chemistry.

Furthermore, the exploration of cascade reactions that allow for the rapid assembly of molecular complexity from simple starting materials will continue to be a major theme. nih.gov Designing reactions where the formation of the spirocyclic core is followed by further transformations in a one-pot process is a highly desirable goal for synthetic efficiency.

Potential as Versatile Intermediates in the Synthesis of Diverse Organic Compounds

The spiro[azetidine-indene] scaffold is not only a target for its intrinsic properties but also serves as a versatile intermediate for the synthesis of a wide array of other organic compounds. The strained four-membered azetidine ring can undergo selective ring-opening reactions to introduce new functional groups and create more complex acyclic or larger heterocyclic systems.

For example, reductive cleavage of the C-N bonds in the azetidine ring can provide access to functionalized indanes with amino alcohol or diamine motifs, which are valuable building blocks in organic synthesis. The β-lactam moiety within spiro[azetidin-2-one-indene] derivatives is a particularly useful synthon. rsc.orgnih.gov The "β-lactam synthon method" allows for the synthesis of amino acids, peptides, and other nitrogen-containing compounds. rsc.orgnih.gov

The functional groups present on the indene or azetidine rings can be further elaborated. For instance, palladium-catalyzed cross-coupling reactions could be used to introduce aryl or alkyl substituents, while oxidation or reduction of the indene moiety can lead to a variety of other carbocyclic frameworks. The unique stereochemistry of the spiro[azetidine-indene] intermediate can be used to control the stereochemical outcome of subsequent reactions, making it a valuable tool in asymmetric synthesis. The ability to functionalize the scaffold post-synthesis underscores its adaptability for generating diverse and complex molecules. researchgate.net

Q & A

Basic Research Questions

Q. What are the core synthetic strategies for 2',3'-dihydrospiro[azetidine-2,1'-indene] and its derivatives?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization of precursors such as 1,2-bis(bromomethyl)benzene with malonate derivatives (e.g., diethyl malonate) . Key steps include:

  • Cyclization : Using bases like LDA (lithium diisopropylamide) to form spirocyclic frameworks.
  • Protection/Deprotection : Boc (tert-butyloxycarbonyl) protection of amines to control reactivity during intermediate steps .
  • Cross-Coupling : For derivatives like (R)-5'-bromo analogs, bromination at specific positions enhances biological activity .
    • Green Chemistry Approaches : Solvent-free conditions or microwave-assisted synthesis can improve yield and reduce waste .

Q. How is the structural characterization of spiro-azetidine derivatives performed?

  • Methodological Answer : Advanced spectroscopic and crystallographic techniques are critical:

  • NMR Spectroscopy : 1^1H and 13^13C NMR resolve stereochemistry and confirm spirocyclic connectivity (e.g., δ = 2.0–3.5 ppm for azetidine protons) .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+NH4]+ ion for C11_{11}H9_{9}BrN2_2O2_2 at m/z 281.11) .
  • X-Ray Crystallography : Resolves absolute configuration, as seen in antiplasmodial derivatives .

Q. What biological activities have been reported for this compound class?

  • Methodological Answer : Key assays include:

  • Antiplasmodial Activity : In vitro testing against Plasmodium falciparum (IC50_{50} values <1 μM for brominated derivatives) .
  • Antiviral Activity : HCV NS3 protease inhibition (EC50_{50} = 0.8 μM for spiro-azetidine derivatives) via enzyme inhibition assays .
  • Cytotoxicity Screening : Use of Huh7 and Vero cells to assess therapeutic windows (e.g., >10 μM safety thresholds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer : Contradictions often arise from stereochemical or substituent effects:

  • Stereochemistry : Compare (R)- vs. (S)-configured derivatives using enantioselective synthesis and chiral HPLC .
  • Substituent Analysis : Bromine at the 5' position enhances antiplasmodial activity by 3-fold compared to non-halogenated analogs .
  • Data Normalization : Use standardized assays (e.g., fixed ATP concentrations in enzyme assays) to minimize variability .

Q. What strategies optimize structure-activity relationships (SAR) for drug discovery?

  • Methodological Answer :

  • Azetidine Ring Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability .
  • Spirocyclic Scaffold Tuning : Replace indene with naphthalene to improve binding to hydrophobic enzyme pockets .
  • Pharmacophore Mapping : Molecular docking (e.g., Glide or AutoDock) identifies critical interactions with targets like HCV NS3 protease .

Q. What are the challenges in translating spiro-azetidine derivatives into clinical candidates?

  • Methodological Answer :

  • Cytotoxicity : Despite antiviral potency, spiro-azetidines show cytotoxicity in Huh7 cells at >10 μM, necessitating prodrug strategies .
  • Pharmacokinetics : Poor oral bioavailability due to high logP (>3.5) requires formulation optimization (e.g., lipid-based carriers) .
  • Scale-Up : Multi-step synthesis (e.g., 56% yield for 2-azaspiro[3.5]nonane intermediates) demands flow chemistry or catalysis improvements .

Q. How can mechanistic studies elucidate the mode of action of these compounds?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC50_{50} against targets like CD73 (e.g., SHR170008 inhibits adenosine production with IC50_{50} = 12 nM) .
  • Cellular Pathway Analysis : RNA-seq or proteomics identifies downstream effects (e.g., malaria parasite apoptosis pathways) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to enzymes like HCV NS3 protease .

Q. What green chemistry approaches are viable for sustainable synthesis?

  • Methodological Answer :

  • Solvent-Free Cyclization : Reduces waste in spirocyclic compound synthesis .
  • Ozonolysis Optimization : Use Et2_2O/CF3_3CH2_2OH systems for efficient peroxide formation (75% yield for hydroperoxydioxolanes) .
  • Atom Economy Metrics : Compare E-factor (kg waste/kg product) for traditional vs. microwave-assisted routes .

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